molecular formula C10H13ClMg B13892651 magnesium;2-methanidylpropan-2-ylbenzene;chloride

magnesium;2-methanidylpropan-2-ylbenzene;chloride

Cat. No.: B13892651
M. Wt: 192.97 g/mol
InChI Key: IYOKDPFKCXZKJU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-methanidylpropan-2-ylbenzene;chloride typically involves the reaction of magnesium metal with 2-chloro-2-methylpropane and benzene. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the reaction with moisture . The general reaction is as follows:

Mg+C6H5C(CH3)2ClC6H5C(CH3)2MgCl\text{Mg} + \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{MgCl} Mg+C6​H5​C(CH3​)2​Cl→C6​H5​C(CH3​)2​MgCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methanidylpropan-2-ylbenzene;chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium;2-methanidylpropan-2-ylbenzene;chloride has a wide range of applications in scientific research:

Mechanism of Action

The compound acts as a nucleophile in organic reactions, attacking electrophilic centers such as carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;2-methanidylpropan-2-ylbenzene;chloride is unique due to its specific structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in selective organic synthesis where control over the reaction pathway is crucial .

Properties

IUPAC Name

magnesium;2-methanidylpropan-2-ylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKDPFKCXZKJU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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